Shade Outcome vs. 2-Amino-5-sulfonic Acid Isomer
When employed as the terminal diazo component in an identical disazo dye synthetic sequence (coupling with 1-amino-2-ethoxynaphthalene-6-sulfonic acid followed by N-acyl-H-acid), 4-aminodiphenyl-3-sulfonic acid produces a green shade on both viscose and cotton, whereas the isomeric 2-aminodiphenyl-5-sulfonic acid yields a bluish-green shade restricted to cotton [1]. This shade divergence arises from the different electronic conjugation pathways conferred by the relative positions of the amino and sulfonic acid substituents, directly impacting the visible absorption profile of the final dye [1].
| Evidence Dimension | Dye shade outcome on textile substrates (identical coupling sequence) |
|---|---|
| Target Compound Data | Green on viscose and cotton |
| Comparator Or Baseline | 2-Aminodiphenyl-5-sulfonic acid: Bluish-green on cotton |
| Quantified Difference | Qualitative shade shift from green (target) to bluish-green (comparator); distinct hue category change |
| Conditions | Disazo dye synthesis: diazotized monoamine → 1-amino-2-ethoxy(or methoxy)naphthalene-6-sulfonic acid → N-benzoyl-H-acid (target) or N-acetyl-H-acid (comparator); dyeing on cotton and viscose substrates |
Why This Matters
For dye manufacturers, the choice of aminobiphenyl sulfonic acid regioisomer directly determines whether the final product meets a green or bluish-green shade specification, making isomer identity a critical procurement parameter.
- [1] GB443841A (1936). Process for the manufacture of azodyestuffs. Examples: (1) 4-amino-diphenyl-3-sulphonic acid → 1-amino-2-ethoxynaphthalene-6-sulpho acid → N-benzoyl-H acid (green on viscose and cotton); (2) 2-aminodiphenyl-5-sulphonic acid → 1-amino-2-ethoxynaphthalene-6-sulphonic acid → N-acetyl-H acid (bluish-green on cotton). View Source
